molecular formula C22H18N2O2 B12575993 Phenol, 4,4'-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- CAS No. 263717-30-2

Phenol, 4,4'-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis-

Cat. No.: B12575993
CAS No.: 263717-30-2
M. Wt: 342.4 g/mol
InChI Key: HZBZKUVKHRROIA-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- is a compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a three-component reaction mechanism, resulting in high to excellent yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, hydroxy derivatives, and substituted pyrazoles with various functional groups. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound can activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-(4-methyl-1-phenyl-1H-pyrazole-3,5-diyl)bis- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

263717-30-2

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)-4-methyl-2-phenylpyrazol-3-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-15-21(16-7-11-19(25)12-8-16)23-24(18-5-3-2-4-6-18)22(15)17-9-13-20(26)14-10-17/h2-14,25-26H,1H3

InChI Key

HZBZKUVKHRROIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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